molecular formula C30H58O2 B3117546 Myristyl palmitoleate CAS No. 22393-82-4

Myristyl palmitoleate

Cat. No. B3117546
CAS RN: 22393-82-4
M. Wt: 450.8 g/mol
InChI Key: RSXGJFMEKMHQAN-SQFISAMPSA-N
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Description

Myristyl palmitoleate, also known as tetradecanyl 9Z-hexadecenoate, is a type of wax monoester . It is a lipid molecule with the molecular formula C30H58O2 . The exact mass of myristyl palmitoleate is 450.44368 . It is known to be involved in the lipidation of proteins, affecting their hydrophobicity, structural stability, localization, and interaction with effectors .


Synthesis Analysis

The synthesis of myristyl palmitoleate involves the enzymes fatty acyl-CoA reductase (EgFAR) and wax synthase (EgWS). EgFAR converts myristic acid and palmitic acid to their corresponding alcohols, while EgWS catalyzes the esterification of fatty acyl-CoAs and fatty alcohols, yielding wax esters such as myristyl palmitoleate . This process is linked to the lipidation of proteins, which is tightly regulated by cellular metabolism .


Molecular Structure Analysis

The molecular structure of myristyl palmitoleate consists of 30 carbon atoms, 58 hydrogen atoms, and 2 oxygen atoms . It has no rings, no aromatic rings, and 27 rotatable bonds . The InChiKey for myristyl palmitoleate is RSXGJFMEKMHQAN-SQFISAMPSA-N .


Physical And Chemical Properties Analysis

Myristyl palmitoleate has a molecular weight of 450.78 . It has a topological polar surface area of 26.30, no hydrogen bond donors, and 2 hydrogen bond acceptors . Its logP value is 10.77, and its molar refractivity is 142.75 .

Scientific Research Applications

1. Role in Protein Modification and Cellular Processes

Myristyl palmitoleate, as a fatty acid, plays a significant role in the modification of proteins. A study by Magee and Courtneidge (1985) showed that fatty acids like myristic and palmitic acids modify different subsets of cellular proteins, affecting their functions and locations within the cell. Myristate and palmitate, for example, modify proteins through thioester and amide linkages, respectively. Such modifications have implications for cell signaling, protein localization, and cellular processes (Magee & Courtneidge, 1985).

2. Impact on Metabolic Health and Insulin Sensitivity

Research has explored the role of fatty acids like palmitoleic acid in metabolic health. Stefan et al. (2009) found that circulating palmitoleate strongly predicts insulin sensitivity in humans. This suggests its potential role in the management of insulin resistance and metabolic disorders (Stefan et al., 2009). Additionally, a study by Mozaffarian et al. (2010) indicated that trans-palmitoleate is associated with lower metabolic risk and reduced incidence of diabetes (Mozaffarian et al., 2010).

Future Directions

Future research on myristyl palmitoleate could focus on its role in protein lipidation and its potential implications in diseases such as metabolic syndromes and cancers . Understanding the mechanisms, functions, and pathological relevance of protein lipidation could lead to the identification of novel therapeutic targets . Additionally, the beneficial effects of palmitoleic acid treatment, which could involve myristyl palmitoleate, are being investigated for future obesity treatment/prevention .

properties

IUPAC Name

tetradecyl (Z)-hexadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-29H2,1-2H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXGJFMEKMHQAN-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016328
Record name 9-Hexadecenoic acid, tetradecyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myristyl palmitoleate

CAS RN

22393-82-4
Record name 9-Hexadecenoic acid, tetradecyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Girod, C Weyermann - Forensic Science International, 2014 - Elsevier
… The myristyl palmitoleate concentrations of five fingermarks were under the LoQ and are thus not considered in Table 3 (donors 15, 20 and 21). The minimal concentrations being above …
Number of citations: 115 www.sciencedirect.com
P Teerawanichpan, X Qiu - Lipids, 2010 - Springer
… 5a) while peak 2 had the identical retention time and mass spectrum to myristyl palmitoleate (14:0–16:1) (Fig. 5b) which accounted for ~22% of total wax esters. Peak 3 appeared to …
Number of citations: 145 link.springer.com
ABM Merlo, C Roux, A Bécue, C Weyermann - Forensic Science …, 2023 - Elsevier
… Palmitic acid, squalene, cholesterol, myristyl myristate and myristyl palmitoleate standards … myristyl myristate and TI = 236 m/z for myristyl palmitoleate. An internal standard (1-decanol, …
Number of citations: 1 www.sciencedirect.com
A Koenig, A Girod, C Weyermann - Journal of Forensic Identification, 2011 - serval.unil.ch
… to a wax ester of the family of myristyl palmitoleate (Figure 1B). … Figure 1 - (Above): Mass spectrum of peak of myristyl palmitoleate at … (Down): structure of the myristyl palmitoleate and its …
Number of citations: 38 serval.unil.ch
SA Princen, RC Oliveira, UR Ernst… - … of the Royal …, 2019 - royalsocietypublishing.org
… Myristyl palmitoleate, palmityl palmitoleate and four queen-specific N-15 alkenes [42], were not commercially available and hence were synthesized (described in the electronic …
Number of citations: 31 royalsocietypublishing.org
BTR Iyengar, H Schlenk - Lipids, 1969 - Springer
Saturated, monoenoic and dienoic wax esters, C 26 −C 40 , have been synthesized from even-numbered fatty alcohols and acids. In homologous series of saturated esters, the …
Number of citations: 53 link.springer.com
A Girod, R Ramotowski, C Weyermann - Forensic science international, 2012 - Elsevier
This article describes the composition of fingermark residue as being a complex system with numerous compounds coming from different sources and evolving over time from the initial …
Number of citations: 407 www.sciencedirect.com
C Weyermann, A Girod-Frais - … for Fingermark Age Estimations: A Step …, 2021 - Springer
… Aging curves for two donors using myristyl palmitoleate (MPO) as the target compound. Fingermarks were deposited on paper and stored in the dark during 28 days before extraction …
Number of citations: 3 link.springer.com
A Girod, A Spyratou, D Holmes, C Weyermann - Science & Justice, 2016 - Elsevier
… The values of myristyl palmitoleate (MPO) and myristyl palmitate (MP) were added to calculate the sum. The six pre-processed variables were used as aging parameters in the …
Number of citations: 66 www.sciencedirect.com
AA Frick, G Chidlow, SW Lewis… - Forensic Science …, 2015 - Elsevier
A more comprehensive understanding of the variability of latent fingermark composition is essential to improving current fingermark detection capabilities in an informed manner. Gas …
Number of citations: 59 www.sciencedirect.com

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